

# Application Notes: Western Blotting for Carnitine Palmitoyltransferase 2 (CPT2)

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## Compound of Interest

Compound Name: CPT2

Cat. No.: B12381789

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## Introduction

Carnitine Palmitoyltransferase 2 (**CPT2**) is a critical enzyme located in the inner mitochondrial membrane.[1][2][3][4] It is essential for the metabolism of long-chain fatty acids, a process known as fatty acid oxidation (FAO), which converts fats into energy.[5] **CPT2** facilitates this process by converting acylcarnitines back into acyl-CoAs within the mitochondrial matrix, allowing them to enter  $\beta$ -oxidation.[1][6] Given its central role in energy metabolism, dysfunction of **CPT2** is associated with several metabolic diseases, including CPT II deficiency, a disorder that prevents the body from using certain fats for energy.[5][7] Western blotting is a key immunoassay technique used to detect and quantify **CPT2** protein levels in cell and tissue samples, providing valuable insights into metabolic states in both health and disease research. The translated **CPT2** protein consists of 658 amino acids and has a predicted molecular weight of approximately 70-74 kDa.[1][2]

## Antibody Selection and Validation

The selection of a specific and sensitive primary antibody is paramount for a successful Western blot. The following table summarizes commercially available antibodies that have been validated for the detection of **CPT2**.

Manufacturer	Catalog No.	Type	Host	Recommended Dilution (WB)	Target Species
Cell Signaling Technology	#52552	Monoclonal (E7D4W)	Rabbit	1:1000	Human, Mouse, Rat
Novus Biologicals	NBP1-51993	Polyclonal	Goat	1 - 3 µg/mL	Human, Mouse, Rat, Porcine, Bovine, Canine
Novus Biologicals	NBP3-36715	Polyclonal	Rabbit	1:500 - 1:1000	Human, Mouse, Rat
Proteintech	26555-1-AP	Polyclonal	Rabbit	1:6000 - 1:8000	Human, Mouse, Rat
Thermo Fisher Scientific	PA5-12217	Polyclonal	Rabbit	1:1000	Human, Mouse

Note: Always perform an initial antibody titration experiment to determine the optimal dilution for your specific experimental conditions and sample type.

#### Controls for **CPT2** Western Blotting:

- Positive Controls: Tissues with high mitochondrial content and fatty acid metabolism are excellent positive controls. Recommended options include liver, heart, and kidney lysates.[8]  
[9] Cell lines such as HepG2 (human liver carcinoma) and NIH/3T3 (mouse embryonic fibroblast) can also be used.[10][11]
- Negative Controls: While a true negative control (a cell line or tissue completely lacking **CPT2**) is difficult to obtain, using shRNA or siRNA-mediated knockdown of **CPT2** in a positive cell line (e.g., LNCaP) can validate antibody specificity.[8]
- Loading Control: Use an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH,  $\beta$ -actin, or  $\beta$ -tubulin) to ensure equal protein loading across all lanes.

## Detailed Western Blot Protocol

This protocol provides a comprehensive workflow for detecting **CPT2** in cell lysates and tissue homogenates.

### 1. Reagent and Buffer Preparation

Reagent	Composition
RIPA Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
4X Laemmli Sample Buffer	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% $\beta$ -mercaptoethanol.
10X Running Buffer	250 mM Tris base, 1.92 M glycine, 1% SDS. Dilute to 1X with ddH <sub>2</sub> O.
10X Transfer Buffer	250 mM Tris base, 1.92 M glycine. For 1X buffer, add 20% methanol.
TBST Wash Buffer	20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween® 20.
Blocking Buffer	5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

### 2. Sample Preparation

- Cell Lysates:
  - Culture cells to 70-80% confluency.
  - Wash cells twice with ice-cold PBS.
  - Add ice-cold RIPA buffer with protease/phosphatase inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Tissue Homogenates:
  - Excise and wash tissue with ice-cold PBS.
  - Mince the tissue on ice and place it in a homogenizer with ice-cold RIPA buffer.
  - Homogenize until no tissue clumps are visible.
  - Follow steps 5-7 from the cell lysate protocol.

### 3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with RIPA buffer.
- Add 1/4 volume of 4X Laemmli sample buffer to each lysate.
- Boil samples at 95-100°C for 5-10 minutes to denature proteins.

### 4. SDS-PAGE

- Load 20-40 µg of denatured protein per lane into a 10% or 12% polyacrylamide gel.
- Include a pre-stained protein ladder to monitor migration.
- Run the gel in 1X Running Buffer at 100-120 V until the dye front reaches the bottom.

### 5. Protein Transfer

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Perform the transfer in 1X Transfer Buffer, typically at 100 V for 60-90 minutes or 25 V overnight at 4°C.
- Confirm successful transfer by observing the pre-stained ladder on the membrane.

## 6. Immunodetection

- Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary **CPT2** antibody (diluted in Blocking Buffer as per the table above or titration results) overnight at 4°C with gentle shaking.[\[12\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-goat IgG) diluted in Blocking Buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

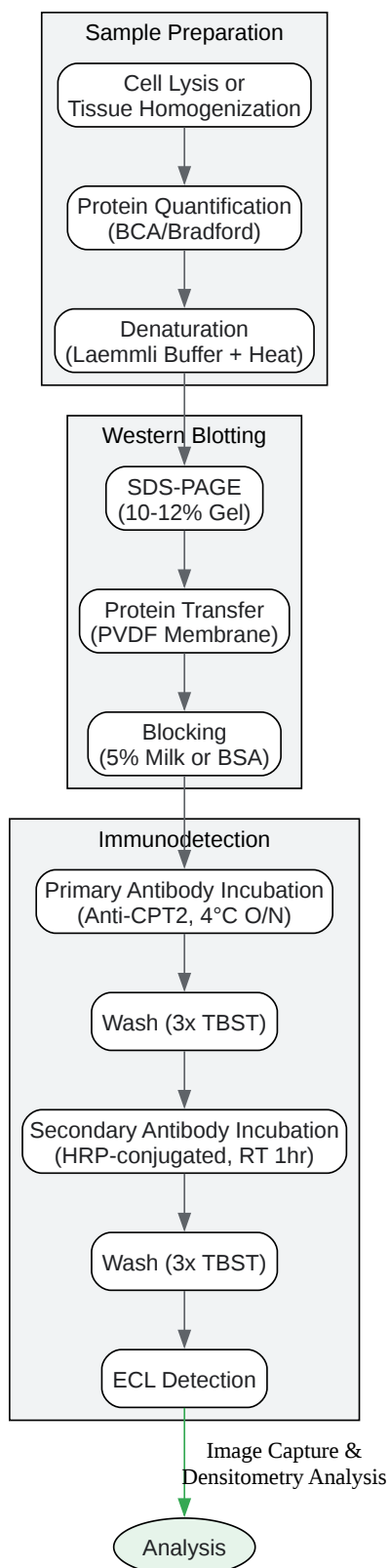
## 7. Signal Detection and Analysis

- Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Analyze band intensity using densitometry software. Normalize the **CPT2** band intensity to the corresponding loading control band.

# Diagrams and Pathways

## CPT2 Experimental Workflow

The following diagram outlines the key steps in the **CPT2** Western blot protocol.

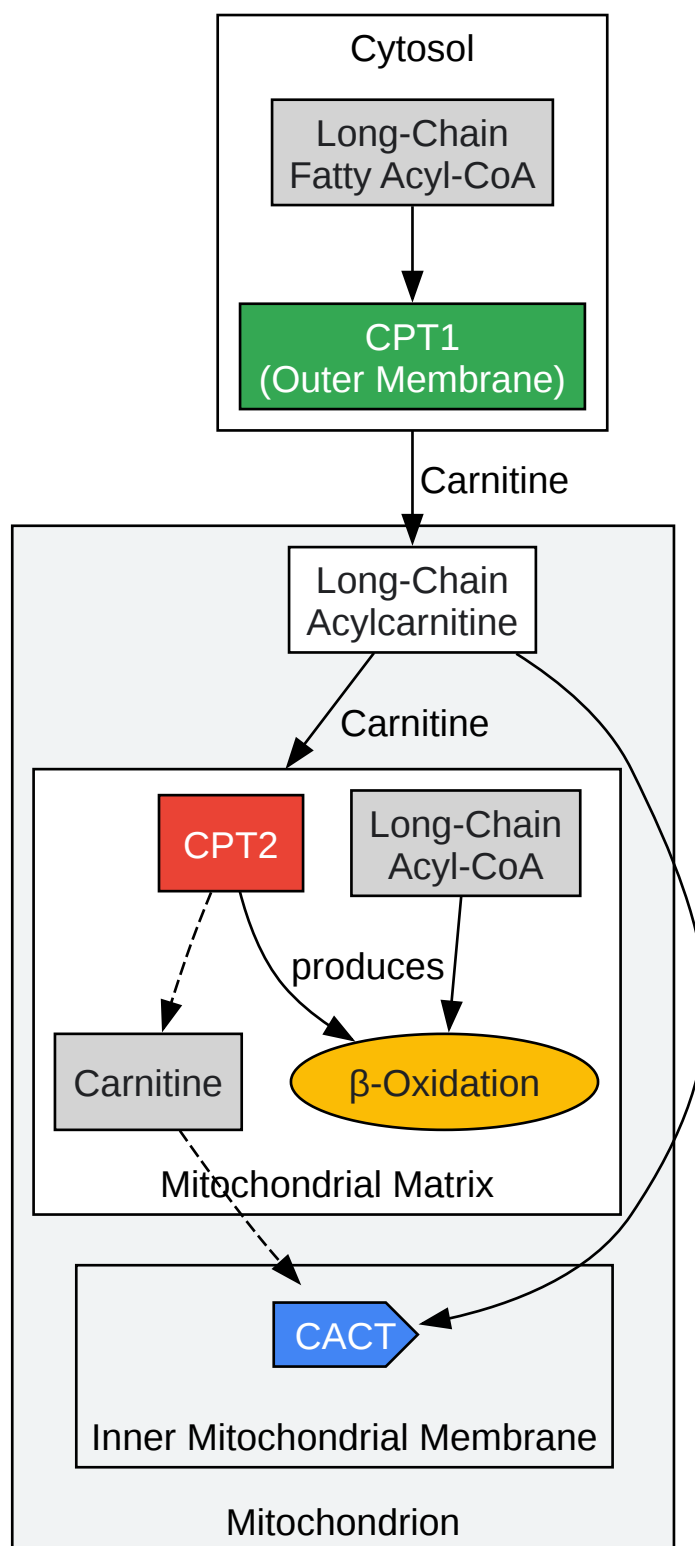


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Fig 1. **CPT2** Western Blot Workflow.

### **CPT2** in the Mitochondrial Fatty Acid Oxidation Pathway

**CPT2** is a key enzyme in the carnitine shuttle, which transports long-chain fatty acids across the mitochondrial membranes for subsequent oxidation.



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Fig 2. Role of **CPT2** in Fatty Acid Transport.



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